Cas no 1244949-15-2 (3-Phenylimidazo1,2-apyrazine)

3-Phenylimidazo[1,2-a]pyrazine is a heterocyclic compound featuring a fused imidazole and pyrazine ring system with a phenyl substituent. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. Its rigid aromatic framework enhances stability and facilitates π-π stacking interactions, which are critical in drug design and organic electronics. The compound serves as a versatile intermediate in synthesizing bioactive molecules, particularly in developing kinase inhibitors and luminescent materials. Its well-defined reactivity allows for selective functionalization, enabling tailored modifications for specific applications. High purity grades ensure reproducibility in research and industrial processes.
3-Phenylimidazo1,2-apyrazine structure
3-Phenylimidazo1,2-apyrazine structure
商品名:3-Phenylimidazo1,2-apyrazine
CAS番号:1244949-15-2
MF:C12H9N3
メガワット:195.21996
MDL:MFCD18781863
CID:1102943
PubChem ID:20810340

3-Phenylimidazo1,2-apyrazine 化学的及び物理的性質

名前と識別子

    • 3-phenyl-Imidazo[1,2-a]pyrazine
    • MFCD18781863
    • QMSCCBWPBGOOGZ-UHFFFAOYSA-N
    • CS-0171306
    • AMY10665
    • DTXSID80609878
    • 3-phenylimidazo[1,2-a]pyrazine
    • DA-23247
    • A910125
    • SCHEMBL111003
    • Imidazo[1,2-a]pyrazine, 3-phenyl-
    • AKOS006318262
    • 1244949-15-2
    • AS-36063
    • 3-Phenylimidazo1,2-apyrazine
    • MDL: MFCD18781863
    • インチ: InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-9H
    • InChIKey: QMSCCBWPBGOOGZ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2=CN=C3C=NC=CN23

計算された属性

  • せいみつぶんしりょう: 195.079647300g/mol
  • どういたいしつりょう: 195.079647300g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 30.2Ų

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid

3-Phenylimidazo1,2-apyrazine セキュリティ情報

3-Phenylimidazo1,2-apyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P321193-50mg
3-Phenylimidazo[1,2-a]pyrazine
1244949-15-2
50mg
$ 95.00 2022-06-03
1PlusChem
1P000MK9-1g
Imidazo[1,2-a]pyrazine, 3-phenyl-
1244949-15-2 97%
1g
$692.00 2024-07-10
A2B Chem LLC
AA28441-1g
3-Phenylimidazo[1,2-a]pyrazine
1244949-15-2 97%
1g
$598.00 2024-04-20
abcr
AB306590-1g
3-Phenylimidazo[1,2-a]pyrazine, 97%; .
1244949-15-2 97%
1g
€561.00 2024-04-20
Ambeed
A472979-1g
3-Phenylimidazo[1,2-a]pyrazine
1244949-15-2 97%
1g
$405.0 2024-04-25
AstaTech
52368-1/G
3-PHENYLIMIDAZO[1,2-A]PYRAZINE
1244949-15-2 97%
1g
$573 2023-09-17
TRC
P321193-10mg
3-Phenylimidazo[1,2-a]pyrazine
1244949-15-2
10mg
$ 50.00 2022-06-03
AstaTech
52368-5/G
3-PHENYLIMIDAZO[1,2-A]PYRAZINE
1244949-15-2 97%
5g
$1597 2023-09-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10003-10g
3-phenylimidazo[1,2-a]pyrazine
1244949-15-2 97%
10g
$1370 2023-09-07
1PlusChem
1P000MK9-250mg
Imidazo[1,2-a]pyrazine, 3-phenyl-
1244949-15-2 97%
250mg
$245.00 2024-07-10

3-Phenylimidazo1,2-apyrazineに関する追加情報

3-Phenylimidazo[1,2-a]pyrazine: A Comprehensive Overview

3-Phenylimidazo[1,2-a]pyrazine, also known by its CAS number 1244949-15-2, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of imidazoapyrazines, which are known for their unique electronic properties and potential applications in drug design and optoelectronic materials. The structure of 3-phenylimidazo[1,2-a]pyrazine consists of a pyrazine ring fused with an imidazole ring, with a phenyl group attached at the 3-position. This arrangement imparts the molecule with both aromaticity and conjugation, making it highly versatile for various chemical transformations.

The synthesis of 3-phenylimidazo[1,2-a]pyrazine typically involves multi-step reactions, often starting from readily available precursors such as o-phenylenediamine or its derivatives. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to streamline the production process. These innovations not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is crucial for industrial applications.

In terms of physical properties, 3-phenylimidazo[1,2-a]pyrazine exhibits a high melting point due to its rigid structure and strong intermolecular hydrogen bonding. The compound is also soluble in common organic solvents such as dichloromethane and THF, making it suitable for solution-based chemical reactions. Its UV-vis spectrum reveals strong absorption bands in the visible region, which is indicative of its potential use in light-harvesting materials. Additionally, the compound's fluorescence properties have been studied extensively, with findings suggesting its applicability in sensing and imaging technologies.

The application of 3-phenylimidazo[1,2-a]pyrazine extends beyond traditional organic chemistry. Recent studies have highlighted its role as a building block in the construction of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage and separation applications. Furthermore, the compound has been explored as a ligand in organometallic chemistry, where it facilitates the formation of stable metal complexes with unique catalytic properties.

In the realm of drug discovery, 3-phenylimidazo[1,2-a]pyrazine has shown promise as a scaffold for developing bioactive molecules. Its ability to form hydrogen bonds and engage in π-π interactions makes it an attractive candidate for targeting various biological pathways. Recent research has focused on modifying the phenyl group to enhance pharmacokinetic properties such as bioavailability and selectivity. These efforts have led to the identification of several derivatives with potential anti-cancer and anti-inflammatory activities.

The latest research on 3-phenylimidazo[1,2-a]pyrazine also delves into its electronic properties for use in organic electronics. By incorporating this compound into conjugated systems, scientists have demonstrated enhanced charge transport capabilities, which are critical for applications such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The compound's ability to undergo redox reactions further underscores its potential in energy storage devices like supercapacitors.

In conclusion, 3-phenylimidazo[1,2-a]pyrazine, CAS number 1244949-15-2, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and versatile properties continue to inspire innovative research directions. As advancements in synthetic methods and material science progress, this compound is poised to play an even more significant role in shaping future technologies.

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Amadis Chemical Company Limited
(CAS:1244949-15-2)3-Phenylimidazo1,2-apyrazine
A910125
清らかである:99%
はかる:1g
価格 ($):364.0